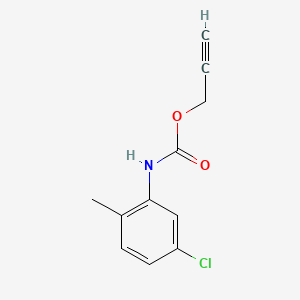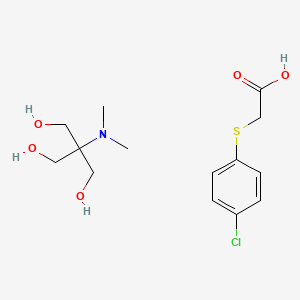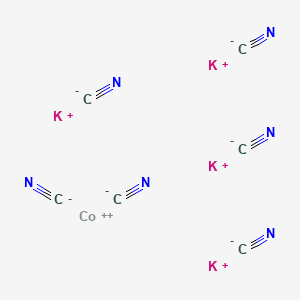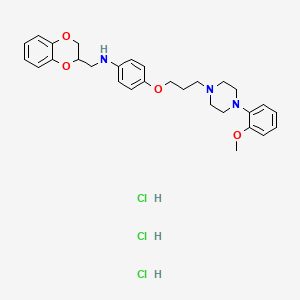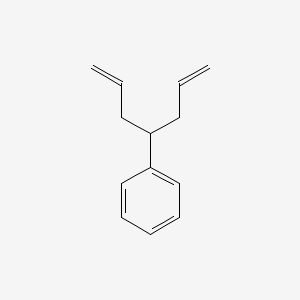
Diallylphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallylphenylmethane is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a phenyl group attached to a methane backbone, with two allyl groups (CH2=CH-CH2-) attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diallylphenylmethane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzyl chloride with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + 2 \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2(\text{CH}_2=\text{CHCH}_2)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diallylphenylmethane undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.
Substitution: The allyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation is typically carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenylmethane derivatives.
Wissenschaftliche Forschungsanwendungen
Diallylphenylmethane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diallylphenylmethane involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic activation to form reactive intermediates, which can interact with cellular components such as proteins and DNA. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethane: Similar structure but lacks the allyl groups.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Tetraphenylmethane: Contains four phenyl groups attached to a central carbon atom.
Uniqueness
Diallylphenylmethane is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activity. The allyl groups make it more versatile in chemical synthesis and provide opportunities for the development of novel derivatives with specific properties.
Eigenschaften
CAS-Nummer |
13064-21-6 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
hepta-1,6-dien-4-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h3-7,10-12H,1-2,8-9H2 |
InChI-Schlüssel |
HWGAVSSONJYSGW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


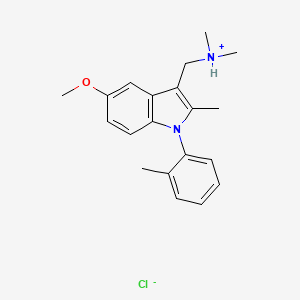
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
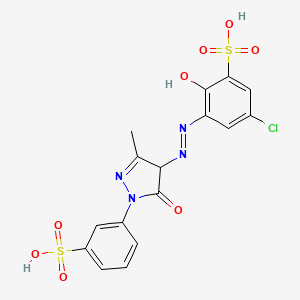
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
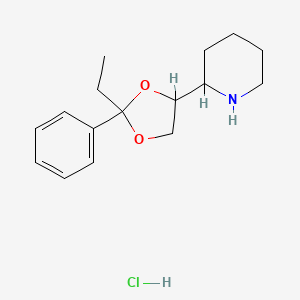
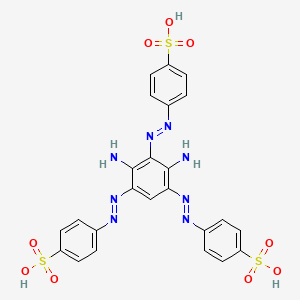
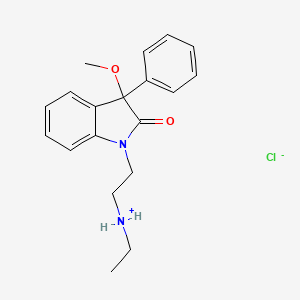
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
